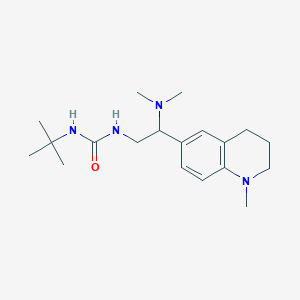

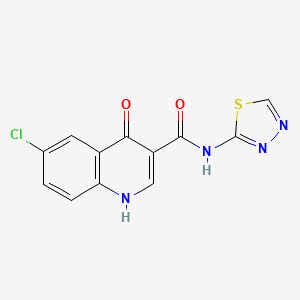

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to inhibit a specific kinase enzyme that is involved in various cellular signaling pathways.

Applications De Recherche Scientifique

Versatile Synthesis and Antimalarial Applications

A versatile synthesis approach for creating compounds related to "N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide" has been developed, facilitating the creation of antimalarial alkaloid analogues. This synthesis process, involving Eschenmoser sulfide contraction followed by chemoselective catalytic hydrogenation, provides access to N-alkyl analogues and variations in the piperidine ring, demonstrating a flexible route to explore potential antimalarial applications (J. Michael, C. B. Koning, & Daniel P Pienaar, 2006).

Antibacterial and Antifungal Activity

Novel analogues synthesized via Knoevenagel condensation have shown significant biological activity against various standard bacterial and fungal strains. This research underscores the potential of these compounds in developing new antibacterial and antifungal agents (Ravinder Nath ANISETTI & M. S. Reddy, 2012).

Antimicrobial Agents Development

The synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, incorporating various substituted piperazines and piperidines with a 1,3,5-triazine moiety, has been explored for antimicrobial purposes. These compounds were tested against a range of bacterial and fungal strains, indicating some possess noteworthy antimicrobial activity, presenting them as potential leads for drug discovery (Rahul V. Patel, Amit B. Patel, P. Kumari, & K. Chikhalia, 2012).

Antihypertensive Potential

Research on piperidine derivatives with a quinazoline ring system has identified compounds with strong hypotensive effects in hypertensive rat models, suggesting potential applications in developing antihypertensive agents (H Takai, H Obase, M Teranishi, A Karasawa, K Kubo, K Shuto, Y Kasuya, & K Shigenobu, 1986).

Alzheimer’s Disease Drug Candidates

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds underwent enzyme inhibition activity screening against acetylcholinesterase, indicating their potential as Alzheimer’s disease treatments (A. Rehman, K. Nafeesa, M. Abbasi, S. Siddiqui, S. Rasool, S. A. Shah, & M. Ashraf, 2018).

Propriétés

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-piperidin-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-14(8-11-19-9-4-1-5-10-19)18-20-15(22)12-6-2-3-7-13(12)17-16(20)23/h2-3,6-7H,1,4-5,8-11H2,(H,17,23)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYKDEWJBZKWJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2935389.png)

![1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2935390.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935395.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2935396.png)

![1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2935402.png)

![Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2935405.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2935406.png)